molecular formula C14H20O3S2 B14391186 benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol CAS No. 88101-66-0

benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol

Cat. No.: B14391186
CAS No.: 88101-66-0
M. Wt: 300.4 g/mol
InChI Key: RKTFVNYYWSCKSG-HLISZSCWSA-N
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Description

Benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol is an organic compound that combines the structural features of benzoic acid and a dithiolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol typically involves the following steps:

    Formation of the Dithiolan Ring: The dithiolan ring can be synthesized through the reaction of a suitable diol with a sulfur source under acidic conditions.

    Attachment of the Propyl Group: The propyl group is introduced via an alkylation reaction using a propyl halide and a base.

    Coupling with Benzoic Acid: The final step involves coupling the dithiolan derivative with benzoic acid through an esterification or amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in benzoic acid, converting it to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

Benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, inflammation, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.

    Benzyl Alcohol: An aromatic alcohol used as a solvent and preservative.

    Dithiolan Derivatives: Compounds containing a dithiolan ring, known for their sulfur-containing functional groups.

Uniqueness

Benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol is unique due to its combination of a benzoic acid moiety with a dithiolan ring and a propyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

88101-66-0

Molecular Formula

C14H20O3S2

Molecular Weight

300.4 g/mol

IUPAC Name

benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol

InChI

InChI=1S/C7H6O2.C7H14OS2/c8-7(9)6-4-2-1-3-5-6;1-2-3-7-9-5-6(4-8)10-7/h1-5H,(H,8,9);6-8H,2-5H2,1H3/t;6-,7+/m.0/s1

InChI Key

RKTFVNYYWSCKSG-HLISZSCWSA-N

Isomeric SMILES

CCC[C@@H]1SC[C@@H](S1)CO.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCCC1SCC(S1)CO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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